molecular formula C15H11N3O6 B1241242 N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide

N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide

Cat. No. B1241242
M. Wt: 329.26 g/mol
InChI Key: BEOZHZRIKWOEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxole-5-carboxylic acid [[amino-(3-nitrophenyl)methylidene]amino] ester is a member of benzodioxoles.

Scientific Research Applications

Synthesis and Characterization

  • N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide derivatives have been synthesized and characterized, with a focus on asymmetric nitrobenzoic acids with a 1,3-benzodioxole skeleton. These compounds have shown potential as chiral derivation agents for alcohols and amines, facilitating the separation of enantiomers in HPLC and NMR analyses. Additionally, their ester and amide derivatives indicate potential use as fluorescent building blocks for β-peptide linkages (Suzuki et al., 2004).

Potential in Neurological Research

  • Derivatives of N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide, such as 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, have been investigated for their effects on the induction of long-term potentiation in the hippocampus of rats. These derivatives have shown potential in enhancing long-term potentiation and improving memory retention in various cognitive tasks, indicating their utility in neurological research (Stäubli et al., 1994).

Antibacterial Activity

  • Sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide, closely related to the compound of interest, have been synthesized and evaluated for their antibacterial activity. These compounds demonstrated moderate activity against various bacterial strains, suggesting their potential application in the development of new antibacterial agents (Siddiqa et al., 2014).

Photocatalytic Applications

  • Coordination polymers containing nitrobenzene structures, similar to the compound , have shown significant photocatalytic activity for the degradation of nitrobenzene in aqueous solutions. These findings suggest potential applications in environmental monitoring and wastewater treatment (Liu et al., 2016).

Anticancer Properties

  • Certain N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide derivatives have shown promising antimalarial and antiproliferative activities, along with the ability to induce apoptosis in cancer cell lines. These properties highlight the potential of these compounds in cancer research and therapy development (Romero et al., 2018).

Electrochemical Applications

  • Nitrobenzene compounds, related to N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide, have been employed in the study of redox reactions on lipid bilayer surfaces, providing insights into the electrochemical behavior and potential applications in sensor technology (Alakoskela & Kinnunen, 2001).

properties

Product Name

N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide

Molecular Formula

C15H11N3O6

Molecular Weight

329.26 g/mol

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C15H11N3O6/c16-14(9-2-1-3-11(6-9)18(20)21)17-24-15(19)10-4-5-12-13(7-10)23-8-22-12/h1-7H,8H2,(H2,16,17)

InChI Key

BEOZHZRIKWOEMV-UHFFFAOYSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CC(=CC=C3)[N+](=O)[O-])\N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC(=CC=C3)[N+](=O)[O-])N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC(=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide
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N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide
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N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide
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N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide
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N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide
Reactant of Route 6
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide

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